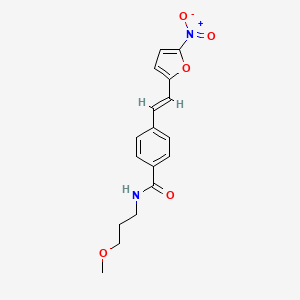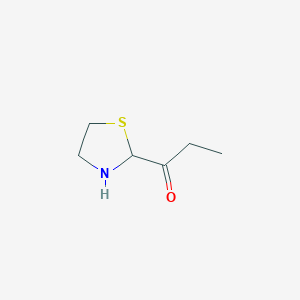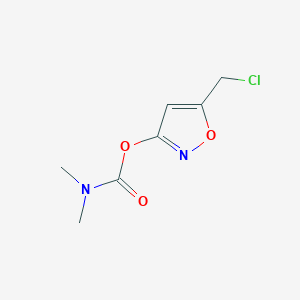
5-(Chloromethyl)-1,2-oxazol-3-yl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate can be achieved through a one-pot synthesis method. This involves the reaction of aldoximes with 2,3-dichloro-1-propene, which serves both as a solvent and reagent . The reaction is effective for oximes of both aromatic and aliphatic aldehydes. The excess 2,3-dichloro-1-propene is recovered after the reaction, making the process efficient and cost-effective .
Industrial Production Methods: In industrial settings, the production of 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate undergoes various chemical reactions, including substitution reactions. The isoxazole ring is known for its reactivity with nucleophiles, leading to the formation of various derivatives .
Common Reagents and Conditions: Common reagents used in the reactions involving 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate include hydroxylamine, 2,3-dichloro-1-propene, and various nucleophiles. The reactions are typically carried out under refluxing conditions in methanol or other suitable solvents .
Major Products: The major products formed from the reactions of 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate depend on the specific nucleophiles used. For example, the reaction with hydroxylamine can yield isoxazole derivatives with various functional groups .
Aplicaciones Científicas De Investigación
5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry .
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate include other isoxazole derivatives such as 5-(2-Chlorophenyl)isoxazol-3-yl methylamine and 5-(Chloromethyl)isoxazole .
Uniqueness: What sets 5-(Chloromethyl)isoxazol-3-yl dimethylcarbamate apart from other similar compounds is its unique combination of the isoxazole ring and the dimethylcarbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
83014-79-3 |
|---|---|
Fórmula molecular |
C7H9ClN2O3 |
Peso molecular |
204.61 g/mol |
Nombre IUPAC |
[5-(chloromethyl)-1,2-oxazol-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C7H9ClN2O3/c1-10(2)7(11)12-6-3-5(4-8)13-9-6/h3H,4H2,1-2H3 |
Clave InChI |
MCABXMXUZTWOLH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)OC1=NOC(=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


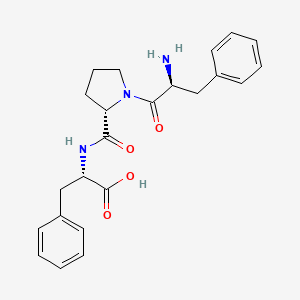
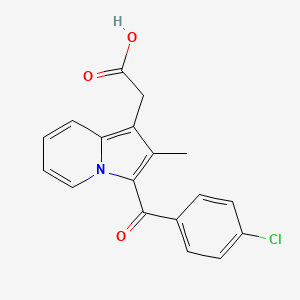
![Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1h-indole-2-carboxylate](/img/structure/B12898427.png)
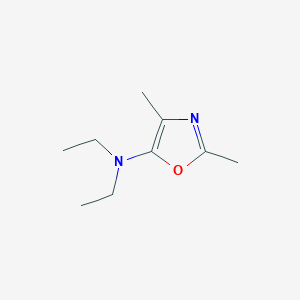
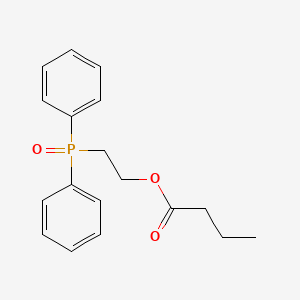
![1-Phenylcyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12898440.png)
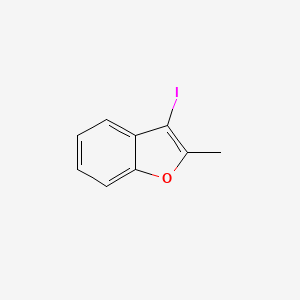
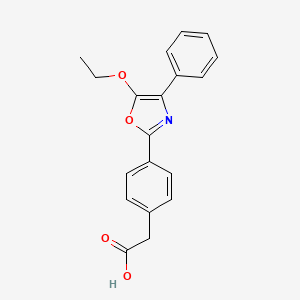
![1-(5-Methyl-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12898467.png)
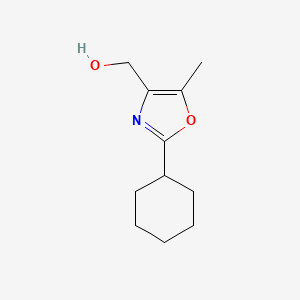
![1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]-](/img/structure/B12898479.png)
![4-Chlorobenzo[d]oxazole-2-acrylic acid](/img/structure/B12898482.png)
